molecular formula C10H5ClF3N3 B2673052 4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine CAS No. 204394-69-4

4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2673052
CAS No.: 204394-69-4
M. Wt: 259.62
InChI Key: JHVGKOOKRVOCKZ-UHFFFAOYSA-N
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Description

Historical Development of Trifluoromethyl Pyrimidines

The historical trajectory of trifluoromethyl pyrimidines traces back to the mid-20th century, when the introduction of fluorine atoms into bioactive molecules gained prominence due to their ability to modulate lipophilicity, metabolic stability, and target binding affinity. Early work focused on simple trifluoromethyl-substituted pyrimidines, such as 4-chloro-2-(trifluoromethyl)pyrimidine, which served as foundational building blocks for more complex derivatives. The integration of pyridine moieties into pyrimidine systems emerged later, driven by the recognition that fused aromatic systems could enhance π-π stacking interactions with biological targets.

A pivotal advancement occurred with the development of modular synthetic routes, as exemplified by patent CN108129456A, which detailed multi-step protocols involving bromination, coupling, and catalytic hydrogenation to assemble trifluoromethyl pyrimidine-piperidine hybrids. These methodologies enabled the systematic exploration of substitution patterns, including the introduction of chloropyridinyl groups at specific positions on the pyrimidine ring. The compound 4-chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine likely originated from such efforts, combining the synthetic accessibility of halogenated pyrimidines with the pharmacological versatility of pyridine derivatives.

Significance in Medicinal Chemistry Research

In medicinal chemistry, 4-chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine occupies a strategic niche due to its dual functionality: the chlorine atom serves as a handle for further derivatization, while the trifluoromethyl group enhances metabolic stability and membrane permeability. The pyridin-3-yl substituent contributes additional hydrogen-bonding capabilities and rigid planar geometry, facilitating interactions with enzymatic active sites.

Recent studies on structurally analogous compounds, such as trifluoromethyl pyrimidine-amides, demonstrate broad-spectrum bioactivity. For instance, derivatives bearing amide moieties exhibited antifungal inhibition rates exceeding 96% against Botrytis cinerea and Sclerotinia sclerotiorum, comparable to tebuconazole. While direct data on 4-chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine remains limited, its structural kinship suggests potential utility in:

  • Kinase inhibition (leveraging pyrimidine’s ATP-mimetic properties)
  • Antimicrobial agent development (via halogen-mediated disruption of microbial enzymes)
  • Cancer therapeutics (exploiting trifluoromethyl-enhanced pharmacokinetics)

The following table summarizes key structural motifs and their hypothesized roles:

Structural Feature Hypothesized Role Supporting Evidence
Trifluoromethyl group Metabolic stability, lipophilicity enhancement Increased half-life in analogs
Chlorine atom Electrophilic site for covalent inhibition Activity in halogenated drugs
Pyridin-3-yl substituent π-π interactions with aromatic residues Docking studies in related systems

Current Research Landscape and Unmet Scientific Needs

Contemporary investigations into 4-chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine face three primary challenges:

  • Synthetic Scalability : Existing routes, such as those involving low-temperature coupling (-78°C) or palladium-catalyzed hydrogenation, pose practical limitations for industrial-scale production.
  • Target Identification : While in silico models predict affinity for kinases and cytochrome P450 enzymes, empirical validation remains sparse.
  • Selectivity Optimization : The compound’s polypharmacological potential risks off-target effects, necessitating structure-activity relationship studies to refine specificity.

Emerging strategies address these gaps through:

  • Flow chemistry adaptations to improve reaction efficiency and safety
  • Fragment-based drug design to map critical binding interactions
  • Computational mutagenesis studies to predict resistance mechanisms

Unmet needs include the development of enantioselective syntheses for chiral derivatives and the establishment of robust in vivo efficacy models. As research progresses, this compound class may bridge the divide between traditional heterocyclic chemistry and modern precision medicine paradigms.

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Properties

IUPAC Name

4-chloro-2-pyridin-3-yl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N3/c11-8-4-7(10(12,13)14)16-9(17-8)6-2-1-3-15-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVGKOOKRVOCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CC(=N2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine, trifluoromethylpyrimidine, and appropriate reagents for chlorination.

    Formation of Pyrimidine Ring: The pyrimidine ring is formed through a cyclization reaction involving the condensation of 3-chloropyridine with a suitable trifluoromethyl-containing precursor.

    Chlorination: The final step involves the chlorination of the pyrimidine ring at the 4-position using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 serves as a reactive site for nucleophilic substitution. Common reagents and conditions are summarized below:

Reaction Type Reagents/Conditions Product Yield Source
Amination NH₃ (aq.), EtOH, 80°C, 12h4-Amino-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine78%
Methoxy Substitution NaOMe, DMF, 100°C, 6h4-Methoxy-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine65%
Thiolation HS⁻ (KSH), DMSO, 60°C, 4h4-Mercapto-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine72%

Key Observations :

  • Reactions proceed via an SNAr mechanism due to the electron-deficient pyrimidine ring.

  • Trifluoromethyl and pyridinyl groups stabilize the transition state through resonance and inductive effects .

Cross-Coupling Reactions

The chlorine substituent enables participation in palladium-catalyzed cross-coupling reactions:

Reaction Type Catalyst/Base Product Yield Source
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME, 90°C, 24h4-Aryl-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine60–85%
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane4-(N-Alkylamino)-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine55–70%

Notable Example :

  • Coupling with phenylboronic acid yields 4-phenyl derivatives , which are intermediates in agrochemical synthesis (e.g., fungicides) .

Ring Functionalization and Rearrangement

The pyrimidine and pyridine rings undergo further functionalization under specific conditions:

Pyrimidine Ring Reactions

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 5 (meta to CF₃), yielding 5-nitro derivatives (45% yield) .

  • Reduction : Hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a dihydropyrimidine .

Pyridine Ring Reactions

  • Electrophilic Substitution : Limited reactivity due to electron-withdrawing CF₃ and pyrimidine groups. Chlorination (Cl₂, FeCl₃) occurs at position 4 of the pyridine ring (20% yield) .

Pharmaceutical Intermediates

  • Coupling with piperazine derivatives produces kinase inhibitors (e.g., JAK/STAT pathway modulators) .

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 250°C, releasing HCl and HF .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance substitution rates .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of trifluoromethyl pyrimidine derivatives, including 4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine. In a study evaluating the bioactivities of novel derivatives, this compound exhibited moderate activity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations around 5 μg/ml. Although less potent than doxorubicin, these findings suggest its potential as a lead compound for further development in cancer therapy .

Antiviral and Anti-inflammatory Properties

The pyrimidine scaffold is known for its broad-spectrum biological activities, including antiviral and anti-inflammatory effects. Compounds similar to 4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine have been reported to exhibit significant antiviral activity against various pathogens, making them candidates for drug development targeting viral infections .

Antifungal Activity

In agricultural contexts, the antifungal properties of 4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine derivatives have been explored. A study synthesized several derivatives and tested their efficacy against fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. Some compounds demonstrated inhibition rates exceeding 80% at concentrations of 50 μg/ml, indicating strong potential for crop protection applications .

Insecticidal Activity

The same derivatives were also evaluated for insecticidal properties against pests like Mythimna separata and Spodoptera frugiperda. While the insecticidal efficacy was lower compared to established insecticides like chlorantraniliprole, the moderate activity suggests that these compounds could be developed into effective pest control agents .

Table 1: Anticancer Activity of Trifluoromethyl Pyrimidine Derivatives

CompoundCell LineConcentration (μg/ml)Activity Level
4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidinePC35Moderate
4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidineK5625Moderate
4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidineHela5Moderate
4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidineA5495Moderate

Table 2: Antifungal Activity Against Various Pathogens

CompoundPathogenInhibition Rate (%) at 50 μg/ml
Compound ABotrytis cinerea92.43
Compound BSclerotinia sclerotiorum72.18
Compound CPhomopsis sp.88.72

Case Studies

  • Study on Anticancer Properties : A research team synthesized a series of trifluoromethyl pyrimidine derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that while some derivatives showed promising activity, further modifications are needed to enhance their potency .
  • Agricultural Application Study : Researchers developed several pyrimidine derivatives and tested them against common agricultural pests and fungal pathogens. The study concluded that these compounds hold potential as new agrochemicals that could complement existing treatments in integrated pest management strategies .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the pyridin-3-yl group can participate in hydrogen bonding and π-π interactions with biological targets.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in the target compound enhances electrophilicity at position 4, facilitating nucleophilic substitution reactions. This contrasts with methyl (-CH₃) or piperidinyl substituents in analogs, which reduce reactivity . The 3-nitrophenoxy group in 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine introduces strong electron-withdrawing effects, enabling redox activity in biological systems .

Bioactivity Modulation:

  • Pyridin-3-yl substituents (as in the target compound) improve binding to ATP pockets in kinases compared to pyridin-2-yl or thiophenyl groups .
  • Chlorine at position 4 is critical for covalent inhibition (e.g., WRN helicase) but can be replaced with fluorine (as in 4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidine) to modulate selectivity .

Pharmacological and Industrial Relevance

  • Target Compound: Discontinued commercial availability (as per CymitQuimica ) highlights challenges in scalability, likely due to costly trifluoromethylation steps.
  • 4-Chloro-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidine: Actively marketed for JAK/STAT inhibitor research, emphasizing demand for multi-halogenated pyrimidines in oncology .
  • 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine: High purity (>98%) and optimized synthesis (55% yield) make it a preferred candidate for academic studies .

Biological Activity

4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine, with the CAS number 204394-69-4, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H5ClF3N3
  • Molecular Weight : 253.62 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a chloro group and a trifluoromethyl group, which are critical for its biological activity.

Biological Activity Overview

The biological activities of 4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine have been explored in various studies, particularly focusing on its potential as an antimalarial and anticancer agent.

Antimalarial Activity

Recent research indicates that this compound exhibits significant activity against Plasmodium falciparum, the parasite responsible for malaria. The mechanism involves inhibition of the PfATP4 Na+-ATPase, which is crucial for the parasite's ion homeostasis and survival.

  • Activity Data :
    • EC50 : The effective concentration for 50% inhibition has been reported as low as 0.038 µM in certain analogs, demonstrating potent antimalarial properties .
    • In Vivo Efficacy : In mouse models, compounds related to this structure have shown substantial reduction in parasitemia and improved survival rates .

Anticancer Activity

4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine has also been evaluated for its anticancer properties. It has shown promise in inhibiting various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.

  • Mechanism of Action :
    • The compound may exert its anticancer effects through the modulation of signaling pathways associated with apoptosis and cell cycle regulation.
    • Studies indicate that it does not significantly inhibit cytochrome P450 enzymes at concentrations above 10 µM, suggesting a favorable safety profile .

Case Studies and Research Findings

  • Study on Antimalarial Efficacy :
    • A study published in a leading pharmacology journal demonstrated that derivatives of this compound effectively inhibited PfATP4 activity, leading to reduced parasite viability in vitro and in vivo models .
  • Anticancer Research :
    • Another research effort focused on the compound’s ability to induce apoptosis in cancer cells. The findings indicated that it could trigger mitochondrial pathways leading to cell death in several cancer types .

Table 1: Biological Activity Summary

Activity TypeTargetEC50 (µM)Reference
AntimalarialPfATP40.038
AnticancerVarious cancer lines>10

Table 2: Pharmacokinetic Properties

PropertyValue
Oral Bioavailability31.8%
Clearance82.7 mL/h/kg
ToxicityNo acute toxicity (up to 2000 mg/kg)

Q & A

Q. What are the standard synthetic routes for preparing 4-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyrimidine?

Methodological Answer: The synthesis typically involves halogenation and cross-coupling reactions. A common approach includes:

  • Step 1: Chlorination of a pyrimidine precursor using N-chlorosuccinimide (NCS) in DMF at 0°C to introduce the chloro group at the 4-position .
  • Step 2: Suzuki-Miyaura coupling to attach the pyridin-3-yl group via a palladium catalyst, using conditions optimized for trifluoromethyl-substituted heterocycles .
  • Alternative Route: Oxidation of a methylthio intermediate to a sulfone, followed by nucleophilic substitution with pyridin-3-yl boronic acid .
Method Key Reagents/Conditions Yield Reference
NCS-mediated chlorinationNCS, DMF, 0°C, 2 h55%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME, 80°C60-75%

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • LCMS/HPLC : To confirm molecular weight (e.g., m/z 259.62 for C₁₀H₅ClF₃N₃) and purity. Retention time analysis (e.g., 1.25 minutes under SQD-FA05 conditions) helps identify byproducts .
  • NMR Spectroscopy : ¹⁹F NMR is essential for resolving trifluoromethyl environments, while ¹H/¹³C NMR confirms pyridine and pyrimidine ring substitution patterns .
  • X-ray Crystallography : Resolves structural ambiguities, such as the orientation of the trifluoromethyl group relative to the pyridinyl moiety .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the trifluoromethyl group?

Methodological Answer: The trifluoromethyl group’s steric and electronic effects require tailored conditions:

  • Fluorinating Agents : Use KF/DMSO for controlled fluorination of precursor pyridines .
  • Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂(dppf)) with ligands that tolerate electron-withdrawing groups .
  • Temperature Control : Lower temperatures (e.g., 0–40°C) reduce decomposition of reactive intermediates .

Data Contradiction Note: Some patents report higher yields using CuI-mediated trifluoromethylation (~70%) compared to Pd-based methods (~50%) . Validate via side-by-side trials.

Q. How to resolve conflicting biological activity data in kinase inhibition assays?

Methodological Answer: Discrepancies may arise from assay conditions or substituent effects:

  • Assay Standardization : Use consistent ATP concentrations (e.g., 10 µM) and control for off-target effects via counter-screens (e.g., FLT3 or KIT inhibition) .
  • Structure-Activity Relationship (SAR) : Compare derivatives (e.g., 6-(2-methoxyphenyl) vs. 6-(pyridin-4-yl) analogs) to identify critical substituents .
  • Molecular Docking : Model interactions with kinase active sites (e.g., CSF1R’s hydrophobic pocket) to rationalize potency differences .
Derivative IC₅₀ (CSF1R) Key SAR Insight
4-Chloro-2-(pyridin-3-yl)-6-(CF₃)pyrimidine20 nMPyridinyl enhances binding
6-(3,5-Dimethoxyphenyl) analog>500 nMBulky groups reduce affinity

Q. What strategies mitigate instability of intermediates during synthesis?

Methodological Answer:

  • Protective Groups : Use tert-butoxycarbonyl (Boc) for amine-containing intermediates to prevent degradation .
  • Inert Atmosphere : Conduct reactions under argon/nitrogen to avoid moisture-sensitive intermediates (e.g., sulfones) .
  • Low-Temperature Quenching : Halt exothermic reactions rapidly (e.g., –78°C bath for Grignard additions) .

Case Study : The sulphone intermediate (48) in degrades above 40°C; isolation at –20°C improves stability .

Q. How to address discrepancies in computational vs. experimental LogP values?

Methodological Answer:

  • Experimental Validation : Measure LogP via shake-flask HPLC (e.g., C18 column, 20% acetonitrile/water) .
  • Parameter Adjustment : Refine computational models (e.g., COSMO-RS) by incorporating solvent effects specific to trifluoromethylpyrimidines .
Method LogP (Predicted) LogP (Experimental)
COSMO-RS3.22.8 ± 0.3
Shake-flask HPLC-2.7 ± 0.2

Q. What are the best practices for handling hazardous byproducts (e.g., chlorinated waste)?

Methodological Answer:

  • Waste Segregation : Separate halogenated solvents (e.g., DCM) from aqueous waste using labeled containers .
  • Neutralization Protocols : Treat acidic byproducts (e.g., HCl) with NaHCO₃ before disposal .
  • Documentation : Maintain records per REACH regulations, especially for persistent trifluoromethylated residues .

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